Bis(fluoroethyl)nitrosourea

Chemical Kinetics Nitrosourea Decomposition Drug Stability

Bis(fluoroethyl)nitrosourea (BFNU, CAS 13908-91-3) is a critical fluoroethyl-substituted nitrosourea for researchers requiring a well-characterized alternative to chloroethyl compounds like BCNU. Its unique C-F bond chemistry yields distinct DNA adducts (e.g., 1-fluoroethyladenosine), altered decomposition kinetics (Ea = 24.4 kcal/mol), and a fluoroacetate-mediated toxicity pathway not seen with chloroethyl analogs. This makes BFNU the essential tool for dissecting haloethyl alkylation mechanisms, developing ¹⁸F-labeled PET radiotracers, or studying fluoroacetate-related metabolic toxicity. Procure BFNU specifically to ensure the precise alkylation kinetics and lesion profiles your mechanistic or imaging study demands.

Molecular Formula C5H9F2N3O2
Molecular Weight 181.14 g/mol
CAS No. 13908-91-3
Cat. No. B079140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(fluoroethyl)nitrosourea
CAS13908-91-3
Synonyms1,1-d2-cpd of bis-(fluoroethyl)nitrosourea
BFNU
BFNU-1,1,1',1'-d4
bis-(fluoroethyl)nitrosourea
Molecular FormulaC5H9F2N3O2
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC(CF)NC(=O)N(CCF)N=O
InChIInChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)
InChIKeyGWRLHZIGYXCDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BFNU (Bis(fluoroethyl)nitrosourea, CAS 13908-91-3): A Fluoroethyl Nitrosourea with Defined Decomposition Kinetics and DNA Alkylation Profile


Bis(fluoroethyl)nitrosourea (BFNU, CAS 13908-91-3), also designated 1,3-bis(2-fluoroethyl)-1-nitrosourea, is a bifunctional alkylating agent belonging to the N-nitrosourea class of anticancer compounds [1]. Structurally analogous to the clinically established chloroethyl nitrosoureas carmustine (BCNU) and lomustine (CCNU), BFNU substitutes fluoroethyl for chloroethyl moieties, which alters the compound's aqueous decomposition kinetics, the electrophilic reactivity of the alkylating species generated, and the resulting pattern of DNA adduct formation [2]. The compound has been investigated in experimental oncology models including murine leukemia L1210, TLX5 lymphoma, B16 melanoma, and Lewis lung carcinoma, and has also been explored as an ¹⁸F-labeled radiotracer precursor for positron emission tomography applications [3][4].

BFNU (Bis(fluoroethyl)nitrosourea, CAS 13908-91-3): Why Chloroethyl-to-Fluoroethyl Substitution Is Not a Trivial Interchange in Nitrosourea Chemistry


The substitution of chloroethyl with fluoroethyl in the nitrosourea scaffold is chemically non-trivial and materially alters the compound's behavior in both aqueous decomposition kinetics and biological activity [1]. The carbon-fluorine bond possesses substantially greater bond dissociation energy (~115 kcal/mol) compared to the carbon-chlorine bond (~81 kcal/mol), which influences the rate at which the reactive haloethyl carbonium ion intermediate is generated from the parent nitrosourea [2]. This difference in decomposition activation parameters directly impacts the temporal window and efficiency of DNA interstrand cross-link formation, a critical determinant of nitrosourea cytotoxicity [3]. Furthermore, fluoroethyl nitrosoureas produce a distinct spectrum of DNA adducts compared to their chloroethyl counterparts—including the formation of 1-fluoroethyladenosine and 3-β-fluoroethylcytidine species not generated by BCNU—with differential implications for DNA repair pathway engagement and cellular response [4][5]. Consequently, BFNU cannot be assumed to be pharmacologically interchangeable with BCNU, CCNU, or other chloroethyl nitrosoureas in experimental settings where precise alkylation kinetics or specific DNA lesion profiles are variables of interest.

BFNU (Bis(fluoroethyl)nitrosourea, CAS 13908-91-3): Quantified Differentiation Evidence for Scientific Procurement and Experimental Selection


BFNU vs. BCNU Decomposition Kinetics: Lower Activation Energy and Faster Rate at Physiological pH

BFNU decomposes in aqueous solution at pH 7.1 with a measurably lower activation energy (Ea) and higher Arrhenius pre-exponential factor (log A) compared to BCNU, indicating more rapid generation of the reactive alkylating species under physiological conditions [1]. This kinetic difference has direct implications for the temporal profile of DNA alkylation and the practical handling of the compound in aqueous experimental buffers.

Chemical Kinetics Nitrosourea Decomposition Drug Stability

BFNU vs. BCNU DNA Adduct Formation: Distinct Nucleoside Adduct Profiles with Adenosine and Cytidine

BFNU and BCNU generate distinct haloethyl nucleoside adducts when reacted with nucleosides in vitro. While both compounds produce hydroxyethyl nucleosides as major products, BFNU uniquely forms 1-fluoroethyladenosine from reaction with adenosine and 3-β-fluoroethylcytidine from reaction with cytidine—species that have no chloroethyl counterpart from BCNU [1][2]. This difference arises from the differential reactivity of the fluoroethyl versus chloroethyl carbonium ions toward nucleophilic sites on DNA bases.

DNA Alkylation Nucleoside Adducts Mechanism of Action

BFNU In Vivo Antitumor Activity: Comparable Efficacy to Chloroethyl Congeners in Murine Solid Tumor Models

In comparative in vivo studies, fluoroethyl nitrosoureas including BFNU demonstrate antitumor activity that is significant and comparable to their chloroethyl counterparts against murine solid tumor models [1]. This indicates that the fluoroethyl substitution does not ablate in vivo efficacy despite altered decomposition kinetics and adduct chemistry.

In Vivo Efficacy Murine Tumor Models Antitumor Activity

BFNU-Induced Fluoroacetate Production: A Distinct Toxicity Mechanism Not Shared by Chloroethyl Nitrosoureas

BFNU administration in mice leads to the metabolic release of fluoroacetate, a known inhibitor of aconitase in the tricarboxylic acid cycle, with measurable elevation of tissue citrate levels [1]. This metabolic pathway is unique to fluoroethyl nitrosoureas and is not observed with chloroethyl nitrosoureas such as BCNU or CCNU, representing a distinct toxicity mechanism that may contribute to the overall biological profile of the compound.

Drug Metabolism Toxicity Mechanism Fluoroacetate

BFNU as an ¹⁸F-Radiolabeling Precursor: Enabling PET Imaging Applications Not Accessible with Chloroethyl Nitrosoureas

BFNU can be synthesized in ¹⁸F-radiolabeled form (¹⁸F-BFNU) via nitrosation of ¹⁸F-labeled 1,3-bis-(2-fluoroethyl) urea, enabling potential applications in positron emission tomography for studying nitrosourea biodistribution and tumor uptake [1]. This capability is not practically feasible with chloroethyl nitrosoureas, as ¹⁸F is a positron-emitting fluorine radioisotope with a 109.8-minute half-life suitable for PET, whereas no comparable positron-emitting chlorine radioisotope exists for routine imaging applications.

Radiochemistry PET Imaging ¹⁸F-Labeling

BFNU (Bis(fluoroethyl)nitrosourea, CAS 13908-91-3): Evidence-Anchored Application Scenarios for Research Procurement


Experimental Oncology Studies Requiring Fluoroethyl-Specific DNA Lesion Profiling

BFNU is the appropriate selection for studies investigating the biological consequences of fluoroethyl versus chloroethyl DNA adducts. As demonstrated by Ludlum and colleagues, BFNU produces distinct nucleoside adduct species—including 1-fluoroethyladenosine and 3-β-fluoroethylcytidine—that are not generated by BCNU [1]. These adducts may engage DNA repair pathways (including O⁶-alkylguanine-DNA alkyltransferase and nucleotide excision repair) differently from chloroethyl lesions, making BFNU an essential tool for mechanistic studies comparing haloethyl alkylation chemistry and its downstream biological effects [2].

Nitrosourea Decomposition Kinetics and Structure-Reactivity Relationship Studies

For researchers investigating the relationship between nitrosourea structure and aqueous decomposition kinetics, BFNU provides a well-characterized fluoroethyl reference point. Direct comparative data show that BFNU decomposes with measurably different Arrhenius parameters (Ea = 24.4 ± 2.0 kcal/mol; log A = -20.1 ± 1.4) compared to BCNU (Ea = 26.5 ± 1.0 kcal/mol; log A = -21.6 ± 0.7) at pH 7.1 [1]. This kinetic distinction enables systematic studies of how halogen substitution influences the rate of reactive intermediate generation and, consequently, the temporal dynamics of DNA alkylation in buffered systems.

PET Tracer Development and Nitrosourea Biodistribution Imaging

BFNU is uniquely suited as a precursor for developing ¹⁸F-labeled nitrosourea radiotracers for positron emission tomography. The established radiochemical synthesis of ¹⁸F-BFNU via nitrosation of ¹⁸F-BFU yields the labeled product with 5–10% radiochemical yield and >96% radiochemical purity [1]. This capability enables non-invasive imaging studies of nitrosourea pharmacokinetics, blood-brain barrier penetration, and tumor uptake that cannot be performed with chloroethyl nitrosoureas due to the absence of suitable positron-emitting chlorine radioisotopes [2].

Studies of Fluoroacetate-Mediated Nitrosourea Toxicity Mechanisms

BFNU is the compound of choice for investigations into fluoroacetate-mediated toxicity as a class-specific metabolic pathway of fluoroethyl nitrosoureas. Tisdale and Habberfield demonstrated that BFNU administration produces measurable fluoroacetate and elevates tissue citrate levels up to 10-fold in murine heart tissue [1]. This metabolic pathway is absent in chloroethyl nitrosoureas, making BFNU essential for experiments designed to dissect the contribution of fluoroacetate-induced aconitase inhibition to the overall toxicity profile of halogenated nitrosoureas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(fluoroethyl)nitrosourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.